molecular formula C14H13NO3 B6314044 2-Benzyloxy-nicotinic acid methyl ester CAS No. 52513-17-4

2-Benzyloxy-nicotinic acid methyl ester

Cat. No. B6314044
CAS RN: 52513-17-4
M. Wt: 243.26 g/mol
InChI Key: OHBQIOJOFOKYOT-UHFFFAOYSA-N
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Description

2-Benzyloxy-nicotinic acid methyl ester is a chemical compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 . Its IUPAC name is methyl 2-(benzyloxy)nicotinate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13NO3/c1-17-14(16)12-8-5-9-15-13(12)18-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .


Chemical Reactions Analysis

Esters, including this compound, can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also undergo trans-esterification reactions to form different esters .

It should be stored at a temperature of 2-8°C . Esters are polar but do not engage in hydrogen bonding, which gives them considerably lower boiling points than their isomeric carboxylic acids counterparts .

Scientific Research Applications

2-Benzyloxy-nicotinic acid methyl ester has been used in a variety of studies to investigate the role of HDACs in epigenetic regulation. It has been used to study the regulation of gene expression in cell and animal models, and its effects on histone acetylation and chromatin remodeling. This compound has also been used to study the role of HDACs in cancer, inflammation, and neurological disorders.

Advantages and Limitations for Lab Experiments

2-Benzyloxy-nicotinic acid methyl ester has several advantages for lab experiments. It is a small molecule inhibitor, so it can easily be synthesized and used in a variety of experiments. It is also relatively non-toxic and has low bioavailability, making it safe to use in cell culture and animal models. However, this compound is not a specific inhibitor of HDACs, so it may have off-target effects that can complicate results.

Future Directions

2-Benzyloxy-nicotinic acid methyl ester has potential therapeutic applications in diseases such as cancer, inflammation, and neurological disorders. Further research is needed to explore the mechanism of action of this compound and its potential therapeutic applications. Additionally, more research is needed to develop specific HDAC inhibitors that are more specific and have fewer off-target effects. Finally, further research is needed to explore the role of HDACs in other diseases, such as cardiovascular and metabolic diseases.

Synthesis Methods

2-Benzyloxy-nicotinic acid methyl ester is synthesized from nicotinic acid and benzyl bromide in the presence of sodium hydroxide and potassium carbonate as catalysts. The reaction is carried out in an aqueous solution at room temperature for 24 hours, followed by precipitation and filtration to obtain the desired product. The purity of the product can be determined by thin-layer chromatography (TLC).

Safety and Hazards

The safety information for 2-Benzyloxy-nicotinic acid methyl ester includes hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Biochemical Analysis

Biochemical Properties

2-Benzyloxy-nicotinic acid methyl ester plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes involved in the metabolism of nicotinic acid derivatives. For instance, it can act as a substrate for esterases, which hydrolyze the ester bond to release nicotinic acid and methanol . Additionally, it may interact with proteins that bind nicotinic acid derivatives, influencing their activity and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving nicotinic acid receptors. This compound can modulate gene expression by acting as a ligand for nuclear receptors that regulate the transcription of genes involved in cellular metabolism . Furthermore, it affects cellular metabolism by altering the levels of nicotinic acid and its derivatives, which are crucial for various metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, altering their activity. For example, its interaction with esterases leads to the hydrolysis of the ester bond, releasing nicotinic acid . This compound can also inhibit or activate enzymes involved in nicotinic acid metabolism, thereby influencing the overall metabolic flux. Additionally, it can modulate gene expression by acting as a ligand for nuclear receptors, leading to changes in the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time, especially under conditions of high temperature or light exposure . Long-term studies have shown that its effects on cellular function can vary, with prolonged exposure leading to changes in cell viability and metabolic activity. These temporal effects are crucial for understanding the compound’s stability and efficacy in various experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate metabolic pathways involving nicotinic acid derivatives . At higher doses, it can exhibit toxic effects, including alterations in liver and kidney function. These dosage-dependent effects are essential for determining the therapeutic window and potential side effects of the compound in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by esterases to release nicotinic acid and methanol . Nicotinic acid is further metabolized through pathways involving nicotinamide adenine dinucleotide (NAD+) synthesis, which is crucial for cellular energy production and redox reactions. The compound’s interaction with these metabolic pathways can influence the overall metabolic flux and levels of key metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to proteins that facilitate its distribution to various cellular compartments. The compound’s localization and accumulation within tissues can affect its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with nuclear receptors and influence gene expression. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

methyl 2-phenylmethoxypyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-14(16)12-8-5-9-15-13(12)18-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBQIOJOFOKYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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